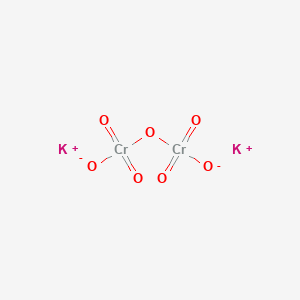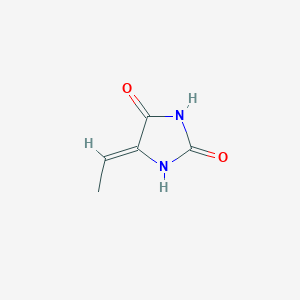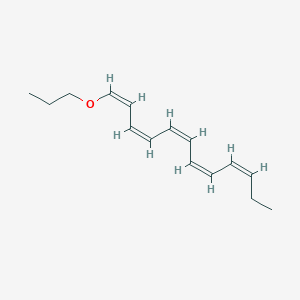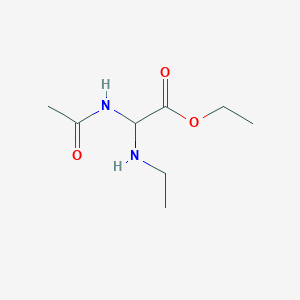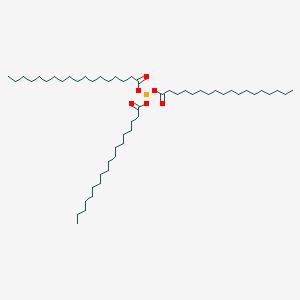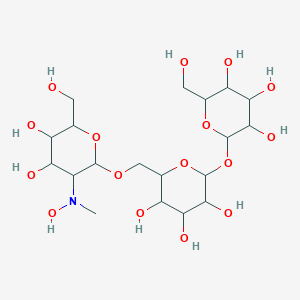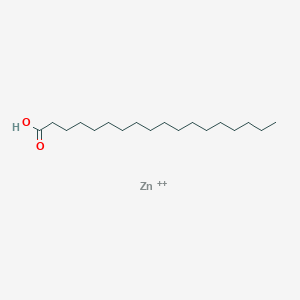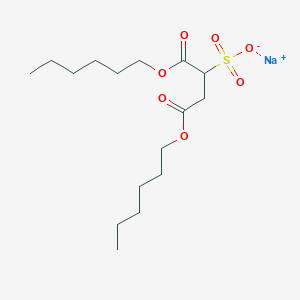
Dihexil sulfosuccinato de sodio
Descripción general
Descripción
Dihexyl sodium sulfosuccinate (DHSS) is a surfactant that is commonly used in scientific research. It is a water-soluble compound that is used to reduce the surface tension of liquids. DHSS is often used in laboratory experiments to help emulsify and disperse substances in aqueous solutions. In
Aplicaciones Científicas De Investigación
Síntesis orgánica
Dihexil sulfosuccinato de sodio se utiliza en síntesis orgánica . Es un componente clave en la producción de varios compuestos orgánicos .
Surfactante
Este compuesto actúa como un surfactante, reduciendo la tensión superficial de las sustancias a emulsionar . Esto lo hace útil en una variedad de aplicaciones, desde procesos industriales hasta productos de consumo .
Agente limpiador
Como surfactante, el this compound también funciona como un agente limpiador . Mejora la solubilidad en agua de otros ingredientes cosméticos, lo que lo convierte en un componente valioso en productos para el cuidado personal .
Dispersante de petróleo
Se han realizado investigaciones sobre el uso del this compound como dispersante de petróleo . Por ejemplo, se investigó su efectividad en la dispersión de petróleo liberado durante el derrame de petróleo en el Golfo de México .
Cosméticos
En la industria cosmética, el this compound se usa para mejorar la solubilidad en agua de otros ingredientes cosméticos . También ayuda a formar emulsiones al reducir la tensión superficial de las sustancias a emulsionar
Mecanismo De Acción
Target of Action
Dihexyl sodium sulfosuccinate, also known as dioctyl sulfosuccinate (DOSS), primarily targets the intestinal tract . It acts on the intestinal walls to increase the amount of water the stool absorbs in the gut .
Mode of Action
Dihexyl sodium sulfosuccinate is a surfactant . It works by lowering the surface tension of liquids, allowing fat and water into the feces to soften the stool . This interaction with the intestinal walls results in softer and easier-to-pass stools .
Biochemical Pathways
The primary biochemical pathway affected by dihexyl sodium sulfosuccinate is the water absorption process in the intestines . By acting as a surfactant, it alters the permeability of the intestinal walls, allowing more water to be absorbed by the stool . This results in softer stools and easier bowel movements .
Pharmacokinetics
The pharmacokinetics of dihexyl sodium sulfosuccinate primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is administered orally or rectally and begins to take effect within 12 hours to 5 days . The duration of action is typically around 3 days .
Result of Action
The primary result of dihexyl sodium sulfosuccinate’s action is the softening of the stool . This makes bowel movements easier and can help alleviate symptoms of constipation .
Action Environment
The action of dihexyl sodium sulfosuccinate can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like alcohols, ketones, and ester solvents can affect its efficacy . It forms a transparent solution in water, which aids in its function as a surfactant . Additionally, it should be stored at a temperature between +15°C to +25°C and should be avoided contact with strong oxidizing agents and strong acids to prevent dangerous reactions .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of dihexyl sodium sulfosuccinate can be achieved through a two-step process involving the reaction of succinic anhydride with hexanol followed by sulfonation using sodium bisulfite.", "Starting Materials": [ "Succinic anhydride", "n-Hexanol", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Deionized water" ], "Reaction": [ "Step 1: Succinic anhydride is dissolved in n-hexanol and heated to 100°C with stirring for 2 hours to form hexyl succinic anhydride.", "Step 2: Sodium bisulfite is added to the reaction mixture and heated to 80°C for 2 hours to form dihexyl sodium sulfosuccinate.", "Step 3: The reaction mixture is cooled and the product is extracted using a solvent such as chloroform.", "Step 4: The organic layer is separated and washed with a solution of sodium chloride and deionized water.", "Step 5: The product is then purified using techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
3006-15-3 |
Fórmula molecular |
C16H30NaO7S |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |
Clave InChI |
YUCTUWYCFFUCOR-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |
Otros números CAS |
3006-15-3 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Sinónimos |
Monawet MM-80 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dihexyl Sodium Sulfosuccinate influence the etching process of silicon with KOH?
A1: DSSS acts as a surfactant during the KOH etching of silicon. [] It serves two primary roles:
- Selective Adsorption: DSSS preferentially adsorbs onto the smoother Si(111) sidewalls of the forming trenches. This adsorption creates a barrier that hinders lateral etching, leading to deeper and narrower trenches with higher aspect ratios. []
Q2: Beyond its use in silicon etching, what other applications does Dihexyl Sodium Sulfosuccinate have?
A3: DSSS is a versatile compound with applications extending beyond material science. One notable use is in formulating antibacterial soap-based shower gels. [] In this context, DSSS likely functions as a surfactant, contributing to the overall cleansing and foaming properties of the gel. The inclusion of DSSS alongside other ingredients like thymol, salicylic acid, and plant extracts aims to create a product that effectively targets bacteria while remaining gentle and moisturizing for the skin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



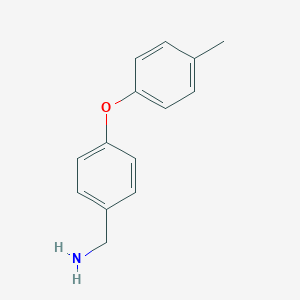

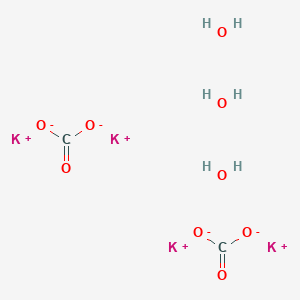
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
